Biperiden.HCl
Description
Historical Context of Biperiden (B1667296).HCl Chemical Synthesis and Early Development
The synthesis of biperiden was first achieved by W. Klavehn of Knoll AG in Germany. wikipedia.org A patent for the compound was filed in Germany in March 1953, followed by applications in numerous other countries, including a U.S. patent filed in March 1954 and granted in April 1957. wikipedia.org
The initial patented synthesis involved a multi-step process. A key starting material is 5-acetylnorbornene, traditionally synthesized via the Diels-Alder reaction of cyclopentadiene (B3395910) and methyl vinyl ketone. patsnap.com A more recent method involves the oxidation of 5-ethylene-2-norbornene to create the crucial exo-form of 5-acetylnorbornene. google.comgoogle.com This intermediate then undergoes a Mannich reaction, followed by a Grignard reaction and finally salt formation to yield biperiden hydrochloride. google.com
The hydrochloride salt is formed by treating the biperiden base with hydrogen chloride gas in a suitable solvent, such as acetone. google.comgoogle.com This process results in a white, crystalline, and odorless powder. chemicalbook.com
Significance of Biperiden.HCl as a Chemical Research Compound
This compound serves as a valuable tool in chemical and pharmacological research primarily due to its properties as a non-selective muscarinic receptor antagonist. chemicalbook.commedchemexpress.comscbt.com It exhibits a competitive binding affinity for muscarinic receptors, particularly the M1 subtype. medchemexpress.com This characteristic makes it a standard compound for studying the cholinergic system and the effects of its blockade. biosynth.comnih.gov
In a research context, this compound is utilized to investigate the mechanisms underlying conditions where cholinergic signaling is implicated. nih.gov For instance, it has been explored as a potential anticonvulsant for organophosphorus nerve agent intoxication, such as sarin (B92409) poisoning. wikipedia.org Furthermore, research has been conducted on its potential to induce apoptosis and inhibit proliferation in certain cancer cell lines at high concentrations. medchemexpress.com
The compound's interaction with cyclodextrins has also been a subject of study to understand the formation of inclusion complexes, which can alter the physicochemical properties of the parent molecule. researchgate.net
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C21H30ClNO |
| Molecular Weight | 347.9 g/mol |
| Appearance | White crystalline powder |
| Solubility | Slightly soluble in water, alcohol, and chloroform; sparingly soluble in methanol (B129727) |
This data is compiled from multiple sources. chemicalbook.comnih.gov
Key Intermediates in this compound Synthesis
| Intermediate | Chemical Name | Role in Synthesis |
| 5-acetylnorbornene (exo-form) | 1-(bicyclo[2.2.1]hept-5-en-2-yl)ethanone | Key intermediate for building the core structure |
| 3-piperidino-1-phenyl-1-[δ5-bicyclo-(2,2,1)-heptenyl-2]-propanol-1 | 1-(bicyclo[2.2.1]hept-5-en-2-yl)-1-phenyl-3-(piperidin-1-yl)propan-1-ol | The biperiden free base before salt formation |
This information is based on described synthetic routes. patsnap.comchemicalbook.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H30ClNO |
|---|---|
Molecular Weight |
347.9 g/mol |
IUPAC Name |
(1R)-1-[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C21H29NO.ClH/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;1H/t17-,18+,20+,21+;/m1./s1 |
InChI Key |
RDNLAULGBSQZMP-LIJKWCKLSA-N |
Isomeric SMILES |
C1CCN(CC1)CC[C@@]([C@H]2C[C@H]3C[C@@H]2C=C3)(C4=CC=CC=C4)O.Cl |
Canonical SMILES |
C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O.Cl |
Origin of Product |
United States |
Molecular Pharmacology and Receptor Interaction Studies
Mechanisms of Action at Cholinergic Receptors
Biperiden (B1667296) HCl functions as a muscarinic receptor antagonist. nih.govmedchemexpress.commedchemexpress.com Its primary mechanism involves the competitive antagonism of acetylcholine (B1216132) at cholinergic receptors. medchemexpress.comphysiology.org By blocking these receptors, particularly the muscarinic acetylcholine receptors (mAChRs), Biperiden HCl reduces the activity of the neurotransmitter acetylcholine. nih.gov This action is central to its pharmacological effects. The molecule possesses a structure that allows it to bind to these receptors without activating them, thereby preventing acetylcholine from exerting its usual effects. This competitive inhibition is a key feature of its interaction with the cholinergic system. medchemexpress.comphysiology.org
In certain neurological conditions, an imbalance between the cholinergic and dopaminergic systems is observed, particularly in the corpus striatum. physiology.org An overactivity of cholinergic neurons contributes to the motor symptoms associated with these conditions. nih.gov Biperiden HCl's action as a muscarinic antagonist in the corpus striatum helps to counteract this excessive cholinergic activity. physiology.orgnih.gov By blocking acetylcholine at these receptors, it aids in restoring a more normal balance between the cholinergic and dopaminergic systems. nih.gov This restoration of neurotransmitter equilibrium is a crucial aspect of its therapeutic mechanism. nih.gov
Competitive Antagonism of Acetylcholine at Cholinergic Receptors
Muscarinic Receptor Subtype Selectivity and Affinity Profiling
Biperiden HCl demonstrates a degree of selectivity for the M1 muscarinic receptor subtype over other subtypes. nih.govmedchemexpress.com Research has quantified its binding affinity (Ki) for the five human muscarinic receptor subtypes. The Ki values indicate a higher affinity for M1 receptors compared to M2, M3, M4, and M5 receptors. nih.govmedchemexpress.com
| Receptor Subtype | Ki Value (nM) |
| M1 | 0.48 |
| M2 | 6.3 |
| M3 | 3.9 |
| M4 | 2.4 |
| M5 | 6.3 |
| Data sourced from studies on cloned human muscarinic receptors. nih.govmedchemexpress.com |
This data illustrates that Biperiden HCl binds most potently to the M1 receptor, with progressively lower affinity for the M4, M3, M2, and M5 subtypes.
The differential affinity of Biperiden HCl for various muscarinic receptor subtypes is a significant aspect of its pharmacological profile. nih.govmedchemexpress.com While it is not entirely exclusive to one subtype, its preference for the M1 receptor is notable. nih.govmedchemexpress.comnih.gov This selectivity for M1 over M2 receptors, in particular, has been a subject of study. The approximately 10-fold higher affinity for M1 receptors compared to M2-M5 receptors underscores its profile as a selective M1 antagonist. nih.gov This differential binding contributes to its specific effects within the central nervous system.
Biperiden exists as stereoisomers, and these different spatial arrangements of the molecule exhibit distinct receptor binding properties. nih.gov The (+)-enantiomer of biperiden shows a significantly higher affinity for muscarinic receptors compared to the (-)-enantiomer. nih.gov
Functional in vitro studies have revealed the specific affinities of these stereoisomers for different muscarinic receptor subtypes. (+)-Biperiden demonstrates the highest affinity for M1-receptors, with a pA2 value of 9.07. nih.gov Its affinity is lower for cardiac M2α-receptors (pA2 = 7.25) and intermediate for ileal M2β-receptors (pA2 = 8.27). nih.gov This makes (+)-biperiden highly selective for M1 receptors over cardiac M2α-receptors, with a selectivity factor of 66. nih.gov
In contrast, (-)-biperiden (B1169098) has a low and nearly indistinguishable affinity for all studied muscarinic receptor subtypes, with a pA2 value ranging from 5.59 to 6.38. nih.gov The pronounced difference in binding affinity between the two stereoisomers highlights the stereoselectivity of the muscarinic receptors.
Interactions with Other Cholinergic System Components
Acetylcholinesterase (AChE) Inhibition Mechanism (Uncompetitive)
Biperiden has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.govnih.gov Experimental studies utilizing the Ellman's assay have revealed that Biperiden functions as an uncompetitive inhibitor of AChE. nih.govresearchgate.net This classification of inhibition is relatively uncommon for AChE, which more typically undergoes competitive or noncompetitive inhibition. nih.gov
Uncompetitive inhibition is characterized by the inhibitor binding only to the enzyme-substrate complex, not to the free enzyme. This interaction becomes more probable in reactions involving multiple substrates. nih.gov In the case of Biperiden, this suggests a mechanism where conformational changes occur in the AChE protein structure upon binding of its substrate, acetylcholine. nih.gov These changes may create or expose a binding site for Biperiden, leading to the formation of a stabilized, inactive enzyme-substrate-inhibitor complex. The inhibition constant (Ki) for Biperiden's interaction with AChE has been calculated to be 1.11 mmol/L, which is equivalent to its IC50 value in this type of inhibition. nih.gov While Biperiden is considered a weak inhibitor of AChE, its mechanism provides a basis for further investigation into related derivatives as potentially more potent AChE inhibitors. nih.govnih.gov
In silico Molecular Docking and Binding Energy Analysis with AChE (e.g., H-bond and π-π Interactions with specific residues)
To elucidate the molecular interactions between Biperiden and AChE, in silico molecular docking studies have been conducted. nih.govresearchgate.net These computational analyses predict the binding affinity and the specific interactions that stabilize the ligand-protein complex.
The predicted binding energy (ΔG) for the interaction of Biperiden with AChE is -7.84 kcal/mol. nih.govnih.govresearchgate.net This energy value corresponds to the most stable predicted conformation of Biperiden within the enzyme's binding site. The docking simulations indicate that Biperiden interacts with the peripheral anionic subsite (PAS) of AChE. nih.gov
The key interactions stabilizing the Biperiden-AChE complex are:
Hydrogen Bonding: A hydrogen bond is predicted to form between the hydroxyl group of the Biperiden molecule and the oxygen atom of the amino acid residue Tyr 341. nih.govresearchgate.net
π-π Interactions: The benzene (B151609) ring of Biperiden is stabilized by π-π stacking interactions with the aromatic rings of several amino acid residues at the peripheral anionic subsite. nih.govresearchgate.net These residues include Tyr 72, Trp 286, and Tyr 341. nih.govnih.govresearchgate.net The most prevalent geometry for these interactions is the T-shaped, or face-to-edge, conformation. nih.gov
It is noteworthy that the bicycloheptenyl moiety of Biperiden, with its double bond, does not appear to contribute significantly to the stabilization of the initial binding. nih.gov However, it has been suggested that substrate-induced conformational changes in AChE could potentially bring other residues, such as Phe 338 and Tyr 124, into proximity, allowing for interaction with this part of the Biperiden molecule. nih.gov These conformational adjustments are fundamental to explaining the uncompetitive inhibition mechanism. nih.gov
The following table summarizes the key interacting residues and the nature of their interaction with Biperiden, as determined by molecular docking studies.
| Interacting Residue | Type of Interaction |
| Tyr 341 | Hydrogen Bond, π-π Interaction |
| Tyr 72 | π-π Interaction |
| Trp 286 | π-π Interaction |
This data is based on in silico molecular docking predictions. nih.govresearchgate.net
Preclinical and in Vitro Investigation of Biological Activities
Neuropharmacological Studies in Animal Models
Biperiden (B1667296).HCl is a centrally active anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), with a particular selectivity for the M1 subtype. universiteitleiden.nldrugbank.comresearchgate.net This property is fundamental to its use in preclinical animal models for studying the role of the cholinergic system in various neurological and cognitive processes. nih.govfrontiersin.org The central cholinergic system is integral to functions like memory and attention, and its dysfunction is a known factor in several neurodegenerative and neuropsychiatric disorders. universiteitleiden.nlnih.govfrontiersin.org
In animal research, administering biperiden induces a temporary, reversible state of cholinergic deficit, which allows scientists to investigate the neurobiological mechanisms that are targeted by pro-cholinergic (cognition-enhancing) drugs. universiteitleiden.nldntb.gov.ua By blocking M1 receptors, which are abundant in brain regions critical for cognition like the cerebral cortex and hippocampus, biperiden can model the cognitive deficits seen in conditions such as early-stage Alzheimer's disease. researchgate.netdntb.gov.ua This approach is considered an alternative to less selective antagonists like scopolamine, as biperiden's M1 selectivity may offer a more specific model for certain aspects of cognitive impairment. universiteitleiden.nldntb.gov.uanih.gov
Animal studies, primarily in rodents, have utilized biperiden to explore its effects on learning and memory. nih.govbahniks.com For instance, research has examined its impact on tasks like the Morris water maze and delayed non-matching to position tasks to assess spatial learning, cognitive flexibility, and short-term memory. nih.govbahniks.com While some studies report clear disruption of learning and memory following biperiden administration, others have found conflicting results, suggesting that the outcomes can be influenced by factors such as the specific cognitive task, the animal strain used, and the research methodology. bahniks.com Despite these variabilities, biperiden remains a tool in animal models to probe the specific contributions of the M1 muscarinic receptor system to motor control and cognitive function. frontiersin.orgnih.gov
Biperiden.HCl is employed as a pharmacological challenge agent to induce transient cognitive impairment in both animal and human subjects for research purposes. onderzoekmetmensen.nlnih.govchdr.nl This model is valuable for the early-phase clinical development of new compounds, particularly selective M1 mAChR agonists, designed to enhance cognitive function. nih.govchdr.nlchdr.nl By creating a temporary and reversible cognitive deficit, the biperiden challenge allows researchers to demonstrate the "proof-of-pharmacology" and cognition-enhancing effects of investigational drugs. nih.govchdr.nl
The rationale behind this model is that biperiden-induced cognitive disruption involves the same neurobiological pathways that pro-cholinergic drugs aim to modulate. universiteitleiden.nl The model has been characterized in healthy volunteers, including the elderly, to establish its effects on a wide range of central nervous system (CNS) domains. universiteitleiden.nlnih.govchdr.nl These studies confirm that biperiden causes dose- and concentration-dependent temporary declines in cognitive functioning, validating its use as a reliable challenge model. nih.govchdr.nlchdr.nl
Biperiden administration has been shown to significantly impair sustained attention. universiteitleiden.nlnih.govchdr.nl A key test used to measure this is the adaptive tracking task, where a subject's ability to maintain focus is assessed. universiteitleiden.nl Research in healthy elderly subjects demonstrated a significant, dose-related decrease in performance on this task. universiteitleiden.nl While this test also involves psychomotor skills, other measures like finger tapping were unaffected, suggesting the impairment is due to reduced sustained attention rather than a general motor deficit. universiteitleiden.nl Muscarinic receptor activity plays a critical role in maintaining focused visual attention. universiteitleiden.nl
Table 1: Effect of Biperiden on Sustained Attention (Adaptive Tracking Task)
| Biperiden Amount | Mean Decrease in Performance (% point) | 95% Confidence Interval | Reference |
|---|---|---|---|
| 2 mg | 1.36 | -2.31 to -0.42 | universiteitleiden.nl |
| 4 mg | 2.10 | -3.04 to -1.15 | universiteitleiden.nlnih.govresearchgate.net |
The biperiden challenge model consistently demonstrates impairments in verbal memory. universiteitleiden.nlnih.govchdr.nl This is typically evaluated using a visual verbal learning test, which assesses immediate recall, delayed recall, and word recognition. universiteitleiden.nl Studies have found that biperiden significantly reduces the number of words subjects can recall. universiteitleiden.nldntb.gov.uanih.govukolegija.lt For example, following a 4 mg dose of biperiden, participants recalled 2 to 3 fewer words compared to placebo. universiteitleiden.nlnih.govchdr.nl The effects were observed across multiple recall trials and in delayed recognition tasks, indicating a broad impact on verbal memory processes. universiteitleiden.nl
Table 2: Effect of 4 mg Biperiden on Verbal Memory (Visual Verbal Learning Test vs. Placebo)
| Memory Task | Fewer Words Recalled/Recognized | 95% Confidence Interval | Reference |
|---|---|---|---|
| Second Immediate Recall | 2.5 | -4.9 to -0.1 | universiteitleiden.nl |
| Third Immediate Recall | 2.9 | -5.8 to -0.1 | universiteitleiden.nl |
| Delayed Recall (30 mins) | 3.1 | -5.9 to -0.2 | universiteitleiden.nl |
| Delayed Recognition | 6.5 | -10.8 to -2.2 | universiteitleiden.nl |
Working memory is another cognitive domain significantly affected by biperiden. universiteitleiden.nlonderzoekmetmensen.nlnih.gov The N-back test is a common tool used to assess working memory, measuring both reaction time and accuracy. universiteitleiden.nlnih.gov Research has shown that biperiden can increase the reaction time in this task without necessarily impairing accuracy in all conditions. universiteitleiden.nl A 4 mg dose of biperiden was found to increase reaction time by up to 50 milliseconds in the N-back task. universiteitleiden.nldntb.gov.uanih.govchdr.nl A slight but significant decrease in accuracy was noted in the more demanding 2-back condition. researchgate.net These findings highlight biperiden's capacity to disrupt the executive functions associated with working memory. universiteitleiden.nlnih.gov
Table 3: Effect of 4 mg Biperiden on Working Memory (N-Back Task vs. Placebo)
| Parameter | Effect | 95% Confidence Interval | Reference |
|---|---|---|---|
| Reaction Time Increase | Up to 50 ms | 21.854 to 77.882 | universiteitleiden.nldntb.gov.uanih.govchdr.nl |
| Accuracy Decrease (2-Back) | -0.06 | -0.12 to -0.01 | researchgate.net |
Beyond cognitive tests, biperiden induces measurable changes in neurophysiological responses. universiteitleiden.nlonderzoekmetmensen.nl These objective markers are valuable for assessing the CNS effects of the compound.
Body Sway: Postural stability, measured by a body sway meter, is significantly affected by biperiden. universiteitleiden.nl A 4 mg dose resulted in a 27% increase in body sway compared to placebo, an effect that was not normalized 22 hours after administration. universiteitleiden.nl This indicates an impact on motor control systems. universiteitleiden.nl
Smooth Pursuit Eye Movements: The ability to smoothly follow a moving target with the eyes is impaired by biperiden. universiteitleiden.nlacs.org Following a 4 mg dose, smooth pursuit performance decreased by 3.55 percentage points. universiteitleiden.nl This assessment is a sensitive indicator of CNS sedation. acs.org
Electroencephalography (EEG): Biperiden causes significant changes in brain electrical activity as measured by EEG. universiteitleiden.nlonderzoekmetmensen.nl While specific details of all changes are extensive, they provide a direct measure of the compound's impact on cortical function and are consistent with the modulation of the cholinergic system. universiteitleiden.nlcij.gob.mx
Table 4: Neurophysiological Effects of 4 mg Biperiden vs. Placebo
| Neurophysiological Measure | Effect | 95% Confidence Interval | Reference |
|---|---|---|---|
| Body Sway Increase | 27% | 3.4% to 55.9% | universiteitleiden.nl |
| Smooth Pursuit Decrease | 3.55% point | -5.58 to -1.53 | universiteitleiden.nl |
Analysis of Working Memory
Investigation in Epilepsy Models (Antiepileptogenic Potential)
Preclinical research has identified Biperiden as a compound with notable antiepileptogenic potential. Studies utilizing animal models of epilepsy have demonstrated its capacity to modify the progression of the disease. In a pilocarpine (B147212) model of epilepsy in rats, treatment with Biperiden was observed to slow the manifestation of the first spontaneous epileptic seizure. ontosight.ai Furthermore, it effectively reduced the severity and frequency of recurrent, spontaneous seizures over the animals' lifespan. ontosight.ai
Evidence from these preclinical studies suggests that anticholinergic drugs, such as Biperiden, have the potential to interfere with the neural plastic processes that contribute to epileptogenesis. patsnap.combahniks.com Specifically, Biperiden, a cholinergic antagonist acting on muscarinic receptors, when administered after a simulated brain injury in animal models, delayed the onset and decreased both the incidence and intensity of subsequent spontaneous seizures. patsnap.compsychiatryonline.org These findings highlight Biperiden's potential as a therapeutic agent for modifying the natural course of epilepsy development following brain injuries. ontosight.aipatsnap.com
Modulation of Extracellular Hippocampal Glutamate (B1630785) Levels
Biperiden has been shown to influence the levels of the excitatory neurotransmitter glutamate in the hippocampus. ontosight.ai Research involving biomolecular studies with microdialysis determined that Biperiden can reduce extracellular hippocampal glutamate levels. medchemexpress.compatsnap.com This reduction in glutamate is associated with an elevation of the hippocampal excitability threshold. ontosight.ai
By making the hippocampal glutamatergic pathways less responsive to stimuli, Biperiden contributes to a long-term decrease in hippocampal excitability. ontosight.aimedchemexpress.com This modulation of glutamate is a key neurochemical basis for its observed anticonvulsant and antiepileptogenic effects, as excessive glutamate can lead to excitotoxicity and is implicated in the generation and spread of seizure activity. ontosight.aidergipark.org.tr
Cellular and Molecular Research
MALT1 (Mucosa-Associated Lymphoid Tissue 1) Inhibition
At the molecular level, Biperiden has been identified as a potent inhibitor of the Mucosa-Associated Lymphoid Tissue 1 (MALT1) protein. medchemexpress.compatsnap.comuniversiteitleiden.nl MALT1 is a key mediator of NF-κB signaling, a pathway crucial for cell proliferation and the inhibition of apoptosis. patsnap.comuniversiteitleiden.nldrugbank.com Research has shown that MALT1 is highly expressed in the majority of pancreatic ductal adenocarcinoma (PDAC) tissues, while being absent in normal pancreatic tissue, making it a specific target in these cancer cells. medchemexpress.compatsnap.comuniversiteitleiden.nl
Biperiden functions as an allosteric inhibitor of the MALT1 paracaspase activity. patsnap.com Structural analysis reveals that Biperiden shares features with other MALT1 inhibitors, such as Mepazine, which allow it to fit within the MALT1 binding pocket and form stabilizing hydrogen bonds and van der Waals interactions. patsnap.com This inhibition of MALT1 activity is a central mechanism for Biperiden's observed effects on cancer cell signaling and survival. patsnap.comdrugbank.com
Impact on Nuclear c-Rel Translocation
A direct consequence of Biperiden's inhibition of MALT1 is the prevention of the nuclear translocation of c-Rel. medchemexpress.compatsnap.comuniversiteitleiden.nl The c-Rel protein is a critical component of the NF-κB transcription factor complex. universiteitleiden.nl In its active state, NF-κB, including c-Rel, moves into the cell nucleus to regulate the expression of genes involved in cell survival and anti-apoptotic processes. patsnap.comuniversiteitleiden.nl
By compromising the activity of MALT1, Biperiden effectively halts this downstream signaling event. medchemexpress.compatsnap.comdrugbank.com The inhibition of c-Rel's movement into the nucleus is a key step in disrupting the pro-survival signaling that is often hijacked by cancer cells, thereby sensitizing them to apoptosis. patsnap.comuniversiteitleiden.nl
Anti-Proliferative and Pro-Apoptotic Effects in Specific Cancer Cell Lines (e.g., Human Pancreatic Ductal Adenocarcinoma Cells)
In vitro and in vivo studies have confirmed that Biperiden exhibits significant anti-proliferative and pro-apoptotic effects, particularly in human pancreatic ductal adenocarcinoma (PDAC) cells. medchemexpress.compatsnap.comuniversiteitleiden.nl Treatment of PDAC cell lines with Biperiden leads to a significant reduction in cell proliferation and a marked increase in apoptosis (programmed cell death). patsnap.comdrugbank.comdergipark.org.tr
This cytotoxic effect is a direct result of its molecular actions, primarily the inhibition of the MALT1/c-Rel/NF-κB signaling pathway. patsnap.comuniversiteitleiden.nl In a subcutaneous xenograft mouse model using human PDAC cells, Biperiden treatment was shown to reduce tumor size significantly. patsnap.com These findings underscore the potential of Biperiden as a therapeutic agent that targets specific survival pathways in cancer cells. patsnap.comresearchgate.net
Table 1: Summary of Biperiden's Effects on Pancreatic Cancer Cells
| Effect | Cell Line(s) | Key Finding | Citation |
|---|---|---|---|
| Inhibition of Proliferation | Panc-1, Panc-2, BxPC3 | Significantly inhibited cell proliferation at 72 hours. | patsnap.compatsnap.com |
| Induction of Apoptosis | Human PDAC cells | Significantly induced apoptosis at high doses. | medchemexpress.compatsnap.comdergipark.org.tr |
| Tumor Size Reduction (In Vivo) | Panc-1 Xenograft | Reduced tumor size by 83% in a mouse model. | patsnap.com |
Developmental Neurobiology Research
Investigations into the effects of Biperiden on embryonic development have been conducted using chick embryo models. A study designed to determine the potential toxicity of Biperiden on early neural tube development found that the compound exhibits teratogenic effects. patsnap.com
When administered to 48-hour chick embryos, Biperiden caused a dose-dependent increase in the incidence of open neural tubes and undeveloped embryos. patsnap.com Furthermore, key developmental metrics such as crown-rump length and the number of somites tended to decrease as the dose of Biperiden increased, indicating dose-dependent developmental retardation. patsnap.comresearchgate.net These findings suggest that Biperiden can negatively impact early neural development in this model system. patsnap.com
Table 2: Effects of Biperiden on Chick Embryo Development
| Parameter | Observation | Conclusion | Citation |
|---|---|---|---|
| Neural Tube Closure | Increased incidence of open neural tubes with higher doses. | Biperiden shows teratogenicity on neural tube closure. | patsnap.com |
| Crown-Rump Length | Decreased proportionally with increasing dose. | Caused developmental retardation at high doses. | patsnap.com |
| Somite Number | Decreased proportionally with increasing dose. | Caused developmental retardation at high doses. | patsnap.com |
Effects on Early Neural Tube Development (e.g., Chick Embryo Models)
Preclinical investigations utilizing chick embryo models have shed light on the potential effects of Biperiden hydrochloride (this compound) on the early stages of neural tube development. A notable study explored the toxicological impact of Biperiden on neural tube closure in 48-hour chick embryos, providing critical insights into its teratogenic potential. dergipark.org.trdergipark.org.trresearchgate.netdergipark.org.tr
In this research, fertilized chick eggs were incubated and divided into a control group and three experimental groups (BPD1, BPD2, BPD3), each receiving a different sub-blastodermic dose of Biperiden at 28 hours of incubation. dergipark.org.trdergipark.org.trresearchgate.netdergipark.org.tr The embryos were subsequently evaluated morphologically and histopathologically at the 48-hour mark. dergipark.org.trdergipark.org.trresearchgate.netdergipark.org.tr
The findings revealed a dose-dependent negative effect of Biperiden on embryonic development. dergipark.org.trdergipark.org.trresearchgate.netdergipark.org.tr Specifically, an increase in the dose of Biperiden correlated with a higher incidence of open neural tubes and undeveloped embryos. dergipark.org.trdergipark.org.trresearchgate.netdergipark.org.tr Furthermore, key developmental markers such as crown-rump length and somite number were observed to decrease as the Biperiden dose increased, suggesting developmental retardation. dergipark.org.trdergipark.org.trresearchgate.netdergipark.org.tr
A statistically significant difference was also noted in the Hamburger-Hamilton stages of the embryos. dergipark.org.trdergipark.org.trresearchgate.netdergipark.org.tr While the embryos in the control, BPD1, and BPD2 groups reached stage 13, the BPD3 group, which received the highest dose, only reached stage 12. dergipark.org.trdergipark.org.trresearchgate.netdergipark.org.tr These results indicate that even at low concentrations, Biperiden exhibits teratogenic effects on the closure of the neural tube in early chick embryo development. dergipark.org.trdergipark.org.trresearchgate.netdergipark.org.tr
The study underscores the adverse effects of Biperiden on neural tube development in this preclinical model, highlighting a dose-dependent increase in developmental abnormalities. dergipark.org.trdergipark.org.trresearchgate.netdergipark.org.tr
Detailed Research Findings
The following tables present the morphological and developmental outcomes observed in the chick embryo study.
Table 1: Morphological Effects of Biperiden on Chick Embryos
| Group | Treatment | Number of Embryos with Open Neural Tube | Number of Undeveloped Embryos |
| Control | Untreated | 0 | 0 |
| BPD1 | Low-dose Biperiden | Not specified | Not specified |
| BPD2 | Mid-dose Biperiden | 4 | 2 (developmental retardation) |
| BPD3 | High-dose Biperiden | 7 | 4 (developmental retardation) |
Data sourced from Güzel and Aslan, 2022. dergipark.org.tr
Table 2: Developmental Staging of Chick Embryos Exposed to Biperiden
| Group | Treatment | Hamburger-Hamilton Stage |
| Control | Untreated | Stage 13 |
| BPD1 | Low-dose Biperiden | Stage 13 |
| BPD2 | Mid-dose Biperiden | Stage 13 |
| BPD3 | High-dose Biperiden | Stage 12 |
Data sourced from Güzel and Aslan, 2022. dergipark.org.trdergipark.org.trresearchgate.netdergipark.org.tr
Synthetic Methodologies and Chemical Development
General Synthetic Routes to Biperiden (B1667296).HCl
The synthesis of Biperiden.HCl has evolved since its initial disclosure. google.com Early methods often involved a Diels-Alder cycloaddition between cyclopentadiene (B3395910) and methyl vinyl ketone to generate a norbornene intermediate. uq.edu.au This was followed by a Mannich reaction and a Grignard reaction to construct the core structure of Biperiden, which was then converted to its hydrochloride salt. However, these initial routes were often plagued by low yields and a lack of stereochemical control, resulting in mixtures of isomers that required extensive purification.
Specific Reaction Steps and Methodologies
The synthesis of this compound is a multi-step process, with each stage playing a critical role in the formation of the final product. The following subsections detail the key chemical transformations involved.
Selective Oxidation of Norbornene Derivatives (e.g., 5-ethylene-2-norbornene)
A pivotal step in modern this compound synthesis is the selective oxidation of 5-ethylene-2-norbornene. google.com This reaction aims to convert the ethylene (B1197577) group into an acetyl group, yielding 5-acetylnorbornene, a crucial intermediate. google.comgoogle.com The process typically employs a heavy metal catalyst system, such as palladium chloride (PdCl₂) and copper chloride (CuCl₂), in the presence of oxygen. google.com The reaction is generally carried out in a mixed solvent system, for instance, acetonitrile-water or DMF-water, under elevated pressure and temperature. google.com This method demonstrates high selectivity for the desired exo-isomer of 5-acetylnorbornene, which is essential for the subsequent stereocontrolled steps.
Table 1: Reaction Conditions for Selective Oxidation of 5-ethylene-2-norbornene
| Parameter | Conditions |
|---|---|
| Starting Material | 5-ethylene-2-norbornene |
| Catalyst System | Palladium chloride (PdCl₂), Copper chloride (CuCl₂) |
| Oxidizing Agent | Oxygen (O₂) |
| Solvent System | Acetonitrile-water or DMF-water |
| Pressure | 15–20 atm |
| Temperature | 80–90°C |
| Primary Product | exo-5-acetylnorbornene |
| Yield | ~69-70% |
Mannich Reaction in this compound Synthesis
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that introduces the piperidine (B6355638) moiety into the Biperiden structure. nih.gov In this step, the intermediate, typically exo-5-acetylnorbornene, reacts with piperidine hydrochloride and paraformaldehyde. google.comgoogleapis.com The reaction is usually conducted in a suitable solvent like acetic acid at an elevated temperature. google.comgoogle.com The resulting Mannich base, 1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-piperidino-1-propanone, is then isolated, often by precipitation and subsequent purification. google.com This reaction is a classic example of aminomethylation and is crucial for building the propanolamine (B44665) side chain of Biperiden. nih.gov
Grignard Reaction Applications in Intermediates
The Grignard reaction is employed to introduce the phenyl group and create the tertiary alcohol functionality characteristic of Biperiden. mt.com The substrate for this reaction is the Mannich base intermediate, which is treated with a phenylmagnesium halide, such as phenylmagnesium bromide. google.com The reaction is typically carried out in an anhydrous aprotic solvent like 2-methyltetrahydrofuran. google.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a tertiary alcohol after an aqueous workup. mt.com This step is critical in assembling the final carbon skeleton of the Biperiden molecule. google.com In some synthetic variations, diphenylmagnesium (B1604861) has also been utilized as the Grignard reagent. google.com
Final Salt Formation Processes with Hydrogen Chloride Gas
The final step in the synthesis is the conversion of the Biperiden free base into its hydrochloride salt. google.com This is achieved by treating a solution of the Biperiden base in a suitable solvent, such as acetone, with hydrogen chloride gas. google.comgoogle.com The reaction is typically carried out at a reduced temperature to facilitate the precipitation of the salt. google.com The resulting this compound is then collected by filtration, washed, and dried to yield a white, crystalline powder. google.comgoogle.com This salt formation not only enhances the compound's stability and solubility but also facilitates its purification. researchgate.netwikipedia.org
Table 2: Conditions for Final Salt Formation
| Parameter | Conditions |
|---|---|
| Starting Material | Biperiden free base |
| Reagent | Hydrogen chloride (HCl) gas |
| Solvent | Acetone |
| Temperature | 0–5°C |
| Product | Biperiden hydrochloride |
| Yield | 93.2–97.0% |
| Purity (HPLC) | 99.6–99.8% |
Stereochemical Control and Isomer Separation in Synthesis
Biperiden possesses multiple chiral centers, leading to the possibility of several stereoisomers. The norbornene ring system can exist in both exo and endo configurations, and the propanol (B110389) side chain also contains a stereocenter. It is the exo isomer that is predominantly associated with the desired pharmacological activity.
Early synthetic methods lacked stringent stereochemical control, leading to the formation of mixtures of exo and endo isomers, which necessitated challenging purification processes. Modern synthetic strategies have placed a strong emphasis on stereochemical control. The selective synthesis of the exo-5-acetylnorbornene intermediate is a key aspect of this control. google.com
Furthermore, some methods involve an isomerization step, for example, using hydrobromic acid, to convert any undesired endo isomer into the preferred exo form before the Grignard reaction. google.com In instances where isomeric mixtures are formed, separation can be achieved through techniques such as fractional crystallization. uq.edu.au The isolation of the desired stereoisomer is critical for ensuring the efficacy and consistency of the final pharmaceutical product. Some patents describe methods where the ratio of the exo to endo form of the propanone intermediate is at least 2.5:1 before proceeding with the Grignard reaction to improve the yield of the desired biperiden isomer. google.comgoogle.com
Challenges and Advancements in Industrial-Scale Synthesis of this compound
The industrial-scale synthesis of Biperiden hydrochloride (this compound) is a multi-step process that presents several challenges related to stereochemistry, purity, yield, and cost-effectiveness. Over the years, significant advancements have been made to address these issues, focusing on process optimization, development of novel synthetic routes, and adherence to green chemistry principles.
Challenges in Industrial-Scale Synthesis
The primary challenges in the large-scale production of this compound revolve around controlling isomeric purity, managing hazardous reagents, minimizing environmental impact, and reducing production costs.
Stereoisomeric Purity: Biperiden possesses a complex stereochemistry, with the clinically effective form being a specific racemate (1-(bicyclo[2.2.1]hept-5-en-2-yl(exo,R))-1-phenyl-3-piperidino-propanol(1,S) and 1-(bicyclo[2.2.1]hept-5-en-2-yl(exo,S))-1-phenyl-3-piperidinopropanol(1,R)). google.comgoogleapis.com The synthesis can lead to the formation of a significant amount of the pharmacodynamically less active endo-isomer, which is considered an impurity and can complicate the purification process, ultimately affecting the clinical efficacy of the final product. google.comgoogle.com Achieving a high exo- to endo-isomer ratio is a critical challenge. google.com For instance, some prior art methods resulted in an exo/endo ratio of only 1.8. google.com
Reaction Conditions and Reagents: The classical synthesis often involves a Grignard reaction, which requires stringent anhydrous conditions and careful handling of highly reactive phenylmagnesium bromide. google.com Furthermore, the use of corrosive reagents like hydrobromic acid for isomerization steps necessitates specialized, corrosion-resistant equipment.
Solvent and Waste Management: The synthesis involves the use of various organic solvents, some of which may be hazardous or environmentally persistent. impactfactor.org For example, solvents like methanol (B129727), isopropyl alcohol, di-isopropyl ether, and tetrahydrofuran (B95107) have been identified as potential organic volatile impurities in this compound API. impactfactor.org The management and disposal of solvent waste, along with byproducts from the reaction, pose environmental and cost challenges.
Supply Chain and Cost Structure: Recent global events, such as the implementation of new tariffs in 2025 on active pharmaceutical ingredients, have introduced significant challenges to the Biperiden supply chain. researchandmarkets.com These tariffs have increased input costs, forcing manufacturers to re-evaluate sourcing strategies and consider regional manufacturing to mitigate price volatility. researchandmarkets.com
Advancements in Industrial-Scale Synthesis
To overcome these challenges, significant advancements have been made in the synthetic methodologies for this compound, focusing on improved efficiency, stereoselectivity, and sustainability.
Optimized Synthetic Routes: A notable advancement is the development of a new preparation process that starts with 5-ethylene-2-norbornene. google.com This method involves a selective oxidation to form the key intermediate, exo-5-acetylnorbornene, followed by a Mannich reaction, isomerization, Grignard reaction, and final salt formation. google.com This process has been shown to produce this compound that meets the standards of the European Pharmacopoeia, with a focus on minimizing the endo-isomer impurity. google.com
Catalytic System Enhancements: The use of a PdCl₂/CuCl₂/O₂ catalytic system for the initial oxidation step has proven superior to classical oxidants. This system minimizes overoxidation and enhances the turnover number (TON = 1,540), leading to higher efficiency. The reaction is performed under pressure (15–20 atm) and at elevated temperatures (80–90°C) to achieve high yields and selectivity.
Improved Reaction Control and Yield: Patents describe methods that improve the exo-selectivity of the intermediates. For example, reacting an exo/endo mixture of 1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-piperidino-1-propanone with an isomer ratio of at least 2.5:1 with diphenylmagnesium has been a strategy to increase the yield of the desired biperiden isomer. google.com Another patented method involves the reaction of an exo silyl (B83357) enol ether with an N-methylenepiperidinium compound, which can yield the desired intermediate with a purity of at least 99.0%. googleapis.com
Process Optimization and Green Chemistry: There is a growing emphasis on aligning the synthesis of Biperiden with green chemistry principles. This includes the selection of safer and more environmentally benign solvents. For instance, 2-methyltetrahydrofuran, a greener alternative to other aprotic solvents, has been used in the Grignard reaction step. researchandmarkets.com Similarly, acetonitrile-water has been identified as a more stable solvent system compared to DMF-water for the oxidation step. Continuous flow adaptations for key reaction steps, such as oxidation and the Grignard reaction, have been shown to reduce processing time by 40%.
Advanced Purification and Analytical Techniques: The final purity of this compound is crucial. The final salt formation is typically achieved by bubbling hydrogen chloride gas through a solution of the Biperiden free base in a suitable solvent like acetone, which can yield the hydrochloride salt with high purity (99.6–99.8% by HPLC) and good yield (93.2–97.0%). Recrystallization from ethanol-water mixtures is also employed to achieve ≥99.0% purity. Advanced analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for monitoring intermediates and ensuring the final product meets stringent pharmacopeial standards.
The table below summarizes some of the key advancements in the industrial synthesis of this compound, highlighting the improvements in reaction conditions and outcomes.
| Reaction Step | Traditional Method Component | Advanced Method Component | Advantage of Advanced Method | Reference |
| Oxidation Catalyst | Classical oxidants (e.g., KMnO₄) | PdCl₂/CuCl₂/O₂ system | Minimized overoxidation, enhanced turnover number (TON = 1,540) | |
| Oxidation Solvent | DMF-water | Acetonitrile-water | Improved catalyst stability | |
| Grignard Reaction Solvent | Traditional ethers | 2-Methyltetrahydrofuran | Greener solvent, improved safety profile | researchandmarkets.com |
| Key Intermediate | 1-(bicyclo[2.2.1]hept-5-en-2-yl)ethanone | exo-5-acetylnorbornene | High exo-selectivity (>99.5%) | |
| Final Salt Formation Solvent | Various | Acetone | High yield (93.2–97.0%) and purity (99.6–99.8%) | google.com |
| Process Technology | Batch processing | Continuous flow adaptations | 40% reduction in processing time |
These advancements collectively contribute to a more efficient, cost-effective, and environmentally conscious industrial-scale synthesis of this compound, ensuring a stable supply of this important medication.
Advanced Analytical Techniques for Biperiden.hcl Research
Chromatographic Method Development and Validation
The development of robust chromatographic methods is essential for the accurate analysis of Biperiden (B1667296).HCl. Several studies have focused on creating and validating HPLC methods that are specific, accurate, and precise for the determination of this compound in bulk drug substances and pharmaceutical dosage forms. bas.bgpillbuys.com
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection stands out as a primary technique for Biperiden.HCl analysis due to its selectivity and sensitivity. bas.bgresearchgate.netresearchgate.net Method development often involves a systematic optimization of various chromatographic parameters to achieve the desired separation and detection.
The choice of the stationary phase is critical for achieving adequate retention and separation of this compound from potential impurities and degradation products. Reversed-phase columns, particularly those with C18 (octadecylsilyl) bonded silica, are commonly employed for the analysis of this compound. bas.bgresearchgate.netresearchgate.net The non-polar nature of the C18 stationary phase allows for the retention of the relatively non-polar Biperiden molecule through hydrophobic interactions.
Some studies have also explored the use of C8 columns, which offer slightly less retention and may be suitable for faster analyses. pillbuys.comresearchgate.net The selection between C8 and C18 columns often depends on the specific requirements of the separation, such as the desired retention time and the resolution from other components in the sample matrix. researchgate.net The use of conventional C8 or C18 columns can be challenging due to the poor UV absorption of the Biperiden molecule and its difficult retention under acidic pH conditions of the mobile phase. researchgate.netresearchgate.net
A study utilized a Nucleodure C18 column (5µm, 25 cm x 4.6 mm i.d.) for a stability-indicating HPLC method. Another method development study employed a Symmetry C8 column (150mm × 3.9 mm i.d., 5 μm particle size) for the separation. pillbuys.com
Table 1: Examples of Stationary Phases Used in this compound HPLC Analysis
| Stationary Phase | Dimensions | Particle Size | Reference |
| C18 Reversed Phase | - | - | bas.bgresearchgate.netresearchgate.net |
| Kromasil 100 C8 | 100 × 4.6 mm | 5 µm | researchgate.net |
| Nucleodure C18 | 25 cm x 4.6 mm i.d. | 5 µm | |
| Symmetry C8 | 150mm × 3.9 mm i.d. | 5 µm | pillbuys.com |
| Newcrom R1 | - | - | sielc.com |
The mobile phase composition, including the organic modifier and the aqueous buffer, along with its pH, significantly influences the retention and selectivity of the chromatographic separation. Acetonitrile (B52724) is a commonly used organic solvent in the mobile phase for this compound analysis. bas.bgsielc.com
A mixture of acetonitrile and a buffer solution is frequently used to control the retention and peak shape. bas.bgresearchgate.netresearchgate.net The pH of the mobile phase is a critical parameter, as it affects the ionization state of this compound, which is a tertiary amine. researchgate.net An acidic pH is often employed to ensure the analyte is in its protonated, more water-soluble form, leading to better peak shapes on reversed-phase columns. researchgate.netresearchgate.net
For instance, one method utilized a mobile phase consisting of a mixture of 0.2% 0.1 N perchloric acid in 0.01M sodium perchlorate (B79767) solution and acetonitrile in a 50:50 (v/v) ratio. Another study employed a mobile phase of methanol (B129727) and a buffer (50:50, v/v) at pH 2.50, where the buffer contained sodium dihydrogen phosphate (B84403) and 1-heptanesulfonic acid sodium salt. pillbuys.com The pH of the mobile phase can be adjusted using acids like phosphoric acid. sielc.com It's important to note that while acidic pH can improve chromatography, the use of strong acids might be detrimental to the stationary phase over time. bas.bg
Table 2: Examples of Mobile Phase Compositions for this compound HPLC Analysis
| Organic Solvent | Aqueous Phase/Buffer | Ratio (v/v) | pH | Reference |
| Acetonitrile | Buffer mixture | - | - | bas.bgresearchgate.netresearchgate.net |
| Acetonitrile | Water and Phosphoric Acid | - | - | sielc.com |
| Acetonitrile | 0.2% 0.1 N Perchloric Acid in 0.01M Sodium Perchlorate | 50:50 | - | |
| Methanol | Buffer (50 mM Sodium Dihydrogen Phosphate + 5 mM 1-Heptanesulfonic Acid Sodium Salt) | 50:50 | 2.50 | pillbuys.com |
The selection of an appropriate UV detection wavelength is crucial for achieving optimal sensitivity and selectivity in the analysis of this compound. The molecule exhibits poor UV absorption, which presents a challenge in its determination. researchgate.netresearchgate.net
Different studies have reported various optimal wavelengths for the detection of this compound. A common wavelength used is 205 nm, which provides good sensitivity for the analyte. bas.bgresearchgate.netbas.bgresearchgate.net Other reported wavelengths include 210 nm and 259 nm. impactfactor.org The choice of wavelength is often a compromise between achieving the maximum absorbance for this compound and minimizing the interference from other components in the sample matrix.
Table 3: Optimized UV Detection Wavelengths for this compound Analysis
| Detection Wavelength (nm) | Reference |
| 205 | bas.bgresearchgate.netbas.bgresearchgate.net |
| 210 | |
| 259 | impactfactor.org |
Efficient extraction of this compound from pharmaceutical dosage forms is a critical step before chromatographic analysis. The goal is to achieve a high and reproducible recovery of the analyte while minimizing the extraction of interfering substances.
A rapid extraction procedure using an ultrasonic bath has been shown to provide good extraction yields of ≥ 98.4% for this compound from solid dosage forms. bas.bgresearchgate.netresearchgate.net The process typically involves weighing an amount of the crushed tablets equivalent to a specific dose of this compound, adding a mixture of purified water and acetonitrile, and then subjecting the mixture to ultrasonication for a defined period, such as 20 minutes. bas.bg Following ultrasonication, the solution is typically cooled, diluted to a final volume, and filtered through a membrane filter before injection into the HPLC system. bas.bg
Ultraviolet Detection Wavelength Optimization
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is another analytical technique that has been described for the assay of this compound. bas.bg While it is a simpler and more accessible technique compared to HPLC, it generally offers lower selectivity. bas.bg The compendial (USP) methods for the assay of biperiden in bulk form have included spectrophotometric procedures. bas.bg
The development of a UV-Visible spectrophotometric method involves determining the wavelength of maximum absorbance (λmax) for this compound in a suitable solvent or buffer. One study identified a λmax of 259 nm for this compound in a phosphate buffer with a pH of 6.8. impactfactor.org Another source indicates an absorption maximum at 248 nm when dissolved in a methanolic solution of potassium hydroxide. drugfuture.com However, UV-Vis spectrophotometry can be complicated and time-consuming due to derivatization procedures that may be required. bas.bg
Challenges in UV Absorption and Reversed-Phase Retention Characteristics
A significant hurdle in the development of High-Performance Liquid Chromatography (HPLC) methods for this compound is its poor ultraviolet (UV) absorption. bas.bgresearchgate.netresearchgate.net This characteristic necessitates detection at low wavelengths, such as 205 nm or 210 nm, to achieve adequate sensitivity. bas.bg
Furthermore, this compound presents challenges in reversed-phase HPLC due to its difficult retention under acidic pH conditions on conventional C8 or C18 columns. bas.bgresearchgate.netresearchgate.net The retention time of ionizable compounds like Biperiden is highly dependent on the pH of the mobile phase. bas.bg Minor fluctuations in pH can lead to significant shifts in retention time, underscoring the need for well-buffered mobile phases to ensure reproducibility. bas.bg To counteract these retention issues, some methods employ chaotropic agents like sodium perchlorate to neutralize the positive charge of the Biperiden molecule, thereby increasing its retention time and improving peak shape and reproducibility. bas.bg
Mass Spectrometry-Based Methods (e.g., for PK/PD Studies)
For pharmacokinetic (PK) and pharmacodynamic (PD) studies, which often require high sensitivity to measure low concentrations of the drug in biological matrices, mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) is the technique of choice. universiteitleiden.nl These methods offer superior selectivity and sensitivity compared to UV-based detection.
In a notable study, a liquid-liquid extraction method was followed by analysis using a tandem mass spectrometer. universiteitleiden.nl The mass transition for Biperiden was identified as 312 → 143 (m/z), with a deuterated internal standard (Biperiden-D5) used to ensure accuracy. universiteitleiden.nl This approach allows for the reliable quantification of Biperiden in plasma samples, which is crucial for establishing PK/PD relationships. universiteitleiden.nlresearchgate.net High-resolution mass spectrometry (HRMS) is another powerful tool used in these studies, providing definitive identification and quantification. irbm.com
Analytical Method Validation Parameters
To ensure that an analytical method is suitable for its intended purpose, it must undergo a rigorous validation process. This involves the assessment of several key parameters as outlined by regulatory guidelines.
Linearity and Quantitative Range Determination
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. For this compound, various studies have established linear relationships across different concentration ranges, depending on the analytical technique.
| Analytical Technique | Linearity Range (µg/mL) | Correlation Coefficient (r or r²) | Reference |
| HPLC-UV | 2 - 6 | Not Specified | bas.bgresearchgate.netresearchgate.net |
| HPLC-UV | 0.5 - 25 | r=0.9998 | researchgate.netpillbuys.com |
| HPLC-UV | 0.05 - 20 | r²=0.9994 | researchgate.net |
| HPLC-UV | 8 - 100 | Not Specified | |
| Spectrofluorimetry | 0.1 - 1.0 | Not Specified | nih.govcolab.ws |
| Colorimetry | 0.4 - 5.0 | Not Specified | nih.govcolab.ws |
The quantitative range is the interval between the upper and lower concentrations of the analyte in a sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
| Analytical Technique | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| HPLC-UV | 0.03 | 0.1 | researchgate.netpillbuys.com |
| HPLC-UV | 0.02 | 0.05 | researchgate.net |
| Spectrofluorimetry | 0.017 | 0.05 | nih.govcolab.wsresearchgate.net |
| Colorimetry | 0.106 | 0.322 | nih.govcolab.wsresearchgate.net |
Accuracy, Selectivity, Sensitivity, and Precision Assessments
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies. For this compound, mean recovery values have been reported to be around 99.13%, indicating high accuracy. bas.bg Another study reported accuracy as % bias, which was found to be between 0.1-2.5%. researchgate.net
Selectivity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. bas.bgpillbuys.com In HPLC methods for this compound, selectivity is demonstrated by the absence of interfering peaks at the retention time of the main compound when analyzing placebos or degradation products. bas.bgresearchgate.netpillbuys.com
Sensitivity of an analytical method is a measure of its ability to discriminate between small differences in analyte concentration. It is often related to the LOD and LOQ values. Methods with lower LOD and LOQ are considered more sensitive. researchgate.netpillbuys.com
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). For this compound, intra-assay precision (repeatability) has been reported with RSD values between 0.22-2.65%, and inter-day precision (intermediate precision) with RSD values between 1.0-3.0%. researchgate.net
Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling Methodologies (in preclinical research)
Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a valuable tool in preclinical research to understand the relationship between drug concentration in the body and its pharmacological effect. For this compound, these models help in elucidating its central nervous system effects.
Population PK-PD modeling is a statistical method used to analyze data from a group of individuals to quantify the typical PK-PD relationship and the variability between subjects. In preclinical studies with Biperiden, population PK-PD analysis has been employed to characterize its effects on cognitive function. researchgate.netchdr.nl
These studies often involve administering Biperiden to animal models, such as rats, and then measuring both the plasma concentrations of the drug over time and specific pharmacodynamic endpoints, like performance in cognitive tasks. glpbio.combahniks.com A population PK-PD model was developed that best fitted a two-compartment model, although it showed high inter-occasion and inter-subject variability. researchgate.netchdr.nl Such models are instrumental in understanding the dose-concentration-response relationship and can help in translating preclinical findings to clinical settings. chdr.nl
A primary goal of PK-PD modeling is to quantify the relationship between drug concentration and its effect. For Biperiden, research has focused on its anticholinergic effects on the central nervous system, particularly its impact on memory and attention. bahniks.com
Preclinical studies have successfully quantified significant concentration-effect relationships for various research endpoints. researchgate.netchdr.nl For instance, in rat models, Biperiden has been shown to impair performance in memory tasks, and the extent of this impairment is correlated with the drug's concentration. bahniks.com These studies help to establish a quantitative link between the amount of Biperiden in the system and the magnitude of its cognitive effects. This information is critical for understanding the drug's mechanism of action and for the development of new compounds with improved therapeutic profiles. researchgate.netchdr.nl
Table 3: Preclinical Research Endpoints for this compound PK-PD Modeling
| Research Endpoint | Observation in Preclinical Models |
| Cognitive Function | Impairment in delayed matching tasks. |
| Short-term Memory | Disruption observed at doses of 1 and 3 mg/kg. bahniks.com |
| Sensorimotor Responding | Affected at a high dose of 10 mg/kg. bahniks.com |
| Brain:Plasma Concentration Ratio | AUC ratios of 7-12 have been reported in rats. ualberta.ca |
This table presents data from different research studies and is for informational purposes only.
Future Directions and Emerging Research Avenues
Development of Novel Analogs and Derivatives from Biperiden (B1667296).HCl as a Lead Structure
Biperiden's unique chemical scaffold presents a valuable starting point for the design of new therapeutic agents. nih.govresearchgate.net Although considered a weak inhibitor of the enzyme acetylcholinesterase (AChE), its structure can be modified to create more potent and selective inhibitors. nih.govresearchgate.net The core structure, featuring a bicyclo[2.2.1]hept-5-en-2-yl group, a phenyl group, and a piperidine (B6355638) ring, offers multiple sites for chemical modification to enhance its pharmacological properties. researchgate.net
Research into biperiden analogs could focus on several key areas:
Enhancing Acetylcholinesterase (AChE) Inhibition: By modifying the functional groups, it may be possible to increase the binding affinity and inhibitory potency of biperiden derivatives for AChE, a key target in Alzheimer's disease. nih.govresearchgate.net
Developing Multi-Target Ligands: The biperiden scaffold could be used to design compounds that interact with multiple targets involved in neurodegenerative diseases, potentially offering a more holistic treatment approach. nih.gov
Improving Pharmacokinetic Properties: Modifications can be made to optimize absorption, distribution, metabolism, and excretion (ADME) profiles, leading to improved efficacy and safety.
The development of novel analogs based on the biperiden structure holds the promise of yielding new drugs with improved therapeutic profiles for a range of neurological and other disorders. nih.gov
Further Elucidation of MALT1 Pathway Modulation and its Therapeutic Implications
A groundbreaking discovery has identified biperiden as a potent inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). researchgate.nettiho-hannover.de MALT1 is a key mediator of the nuclear factor-κB (NF-κB) signaling pathway, which is implicated in the survival and proliferation of certain cancer cells, particularly in pancreatic ductal adenocarcinoma (PDAC) and some lymphomas. researchgate.nettiho-hannover.deresearchgate.net
Key research findings indicate that:
Biperiden effectively inhibits MALT1 activity, leading to reduced proliferation and increased apoptosis in pancreatic cancer cells. researchgate.nettiho-hannover.de
MALT1 is expressed in a majority of pancreatic tumors but is absent in healthy pancreatic tissue, making it a specific and attractive therapeutic target. researchgate.nettiho-hannover.de
By inhibiting MALT1, biperiden prevents the nuclear translocation of c-Rel, a critical component of the NF-κB pathway that promotes cancer cell survival. researchgate.nettiho-hannover.deresearchgate.net
Future research in this area should focus on:
Deepening the Understanding of the Mechanism: Further studies are needed to fully elucidate the molecular interactions between biperiden and the MALT1 protein.
Exploring Therapeutic Potential in Other Cancers: Investigating the efficacy of biperiden and its derivatives in other MALT1-dependent cancers is a crucial next step. researchgate.netnih.gov
Combination Therapies: Evaluating the synergistic effects of biperiden with existing chemotherapeutic agents or other targeted therapies could lead to more effective cancer treatments. mdpi.comgoogle.com
The modulation of the MALT1 pathway by biperiden represents a paradigm shift, repositioning this established drug as a potential anti-cancer agent and opening a new chapter in its therapeutic application. researchgate.nettiho-hannover.de
| Finding | Implication | Reference |
|---|---|---|
| Biperiden is a potent inhibitor of MALT1 activity. | Potential for repurposing as an anti-cancer agent. | researchgate.nettiho-hannover.de |
| MALT1 is highly expressed in pancreatic tumors but not in healthy tissue. | High therapeutic window and specificity for cancer cells. | researchgate.nettiho-hannover.de |
| Inhibition of MALT1 by biperiden leads to apoptosis in cancer cells. | Directly targets cancer cell survival mechanisms. | researchgate.nettiho-hannover.de |
| Biperiden prevents nuclear translocation of c-Rel. | Disrupts a key pro-survival signaling pathway in cancer. | tiho-hannover.deresearchgate.net |
Advanced Preclinical Models for Neurotransmitter System Imbalance and Cholinergic Modulation
To better understand the multifaceted effects of biperiden and its derivatives, the development of more sophisticated preclinical models is essential. These models should accurately replicate the complex interplay of neurotransmitter systems and the nuances of cholinergic modulation in both healthy and diseased states. nih.govresearchgate.net
Future preclinical research should incorporate:
Models of Neurotransmitter Imbalance: Developing animal models that exhibit specific deficits in neurotransmitter systems, such as the dopaminergic and cholinergic systems, will allow for a more precise evaluation of biperiden's effects. nih.gov
Human-based Models: Utilizing induced pluripotent stem cell (iPSC)-derived neuronal cultures from patients with neurological disorders can provide a more clinically relevant platform for studying drug effects.
Advanced Imaging Techniques: Employing functional neuroimaging in animal models can offer real-time insights into how biperiden modulates brain activity and connectivity. nih.gov
Computational Modeling: Data-driven computational models of neural microcircuits can help predict the impact of cholinergic modulation on network activity and information processing. frontiersin.org
These advanced preclinical models will be instrumental in dissecting the complex mechanisms of action of biperiden and in identifying new therapeutic opportunities for a range of neurological and psychiatric conditions. researchgate.netscielo.org.mxnih.gov
Exploration of New Biological Targets and Mechanisms of Action beyond Muscarinic Antagonism
While biperiden's primary mechanism of action is the blockade of muscarinic acetylcholine (B1216132) receptors, emerging evidence suggests that it may have other biological targets. nih.govwikipedia.orgdrugbank.com The discovery of its MALT1 inhibitory activity is a prime example of its previously unknown pharmacological profile. researchgate.nettiho-hannover.de
Future research should aim to:
Identify Novel Binding Partners: Utilizing techniques such as affinity chromatography and mass spectrometry to identify other proteins and cellular components that interact with biperiden.
Investigate Non-Cholinergic Effects: Exploring the impact of biperiden on other signaling pathways and cellular processes, independent of its muscarinic receptor antagonism. physiology.org
Uncover New Therapeutic Indications: Based on the identification of new targets and mechanisms, exploring the potential of biperiden and its analogs for treating a wider range of diseases.
The exploration of biological targets beyond muscarinic receptors will undoubtedly broaden our understanding of biperiden's pharmacology and could lead to the discovery of entirely new therapeutic applications for this versatile molecule.
| Mechanism/Target | Potential Therapeutic Area | Reference |
|---|---|---|
| Muscarinic Receptor Antagonism | Parkinson's Disease, Extrapyramidal Symptoms | drugbank.commedchemexpress.com |
| MALT1 Inhibition | Pancreatic Cancer, Lymphomas | researchgate.nettiho-hannover.dedntb.gov.ua |
| Acetylcholinesterase Inhibition (as a lead structure) | Alzheimer's Disease | nih.govresearchgate.net |
| Modulation of Cholinergic and Dopaminergic Systems | Neuropsychiatric Disorders | nih.govmdpi.com |
Q & A
Q. What validated analytical methods are recommended for quantifying Biperiden.HCl in pharmacokinetic studies?
High-performance liquid chromatography (HPLC) is a widely validated method for quantifying this compound. A linear regression model (y = 9E+06x + 119908, R²=0.9997) demonstrates high precision for concentrations ranging from 0.002 to 0.006 mg/mL, with peak area measurements correlating strongly with concentration . Ensure calibration curves are established using certified reference standards, and validate method parameters (e.g., specificity, accuracy, precision) per ICH guidelines.
Q. What are the standard experimental models and dosages used to study this compound's cognitive effects in preclinical research?
Male Lister Hooded rats are commonly used, with intraperitoneal injections of 3–10 mg/kg inducing cognitive impairment (e.g., delayed task initiation) . Oral administration at 4 mg achieves a peak plasma concentration (Cmax) of ~4 ng/mL, mimicking therapeutic doses in humans . Include control groups to account for stress-induced variability from injection protocols.
Q. How should researchers design experiments to ensure reproducibility of this compound's anticholinergic effects?
- Dose standardization : Use pharmacokinetic data (e.g., Cmax, half-life) to align preclinical and clinical dosing .
- Animal models : Select strains with well-characterized cholinergic pathways (e.g., Lister Hooded rats) .
- Behavioral assays : Employ validated tasks (e.g., Morris water maze, passive avoidance) to assess cognitive outcomes . Document all protocols in supplementary materials, including compound purity (>98%) and solvent details (e.g., DMSO solubility: ≥8.7 mg/mL) .
Advanced Research Questions
Q. How can researchers address contradictions between this compound's cognitive impairing effects in animal models and its therapeutic use in humans?
- Species-specific receptor affinity : Compare muscarinic receptor subtypes in rodents vs. humans to identify differential binding profiles .
- Dose-response studies : Evaluate lower doses (e.g., 1–3 mg/kg) in animals to mirror therapeutic plasma levels in humans .
- Behavioral context : Design tasks distinguishing between acute impairment (e.g., delayed initiation) and long-term therapeutic benefits (e.g., motor function) . Use repeated-measures ANOVA with Drug (placebo, Biperiden, etc.) as a within-subject variable to isolate dose-dependent effects .
Q. What experimental designs are optimal for evaluating the long-term cognitive effects of this compound in clinical populations?
- Crossover trials : Administer Biperiden and placebo in randomized phases to control for inter-individual variability .
- Outcome measures : Include neuropsychological batteries (e.g., POMS subscales) and biomarker assays (e.g., CSF acetylcholine levels) .
- Statistical rigor : Apply LSD post hoc tests to compare treatment conditions against placebo, adjusting for multiple comparisons . Ensure ethical approval for human studies and disclose potential side effects (e.g., delirium risk) in informed consent .
Q. How can researchers reconcile discrepancies in this compound's solubility data across studies?
- Batch-specific testing : Verify solubility for each compound batch due to variability in experimental systems .
- Solvent optimization : Use co-solvents (e.g., PEG 400) for concentrations exceeding theoretical solubility limits .
- Documentation : Report exact conditions (temperature, pH) and validate methods via independent replication . Reference peer-reviewed protocols over commercial datasheets to minimize bias .
Methodological Guidelines
- Data reporting : Present large datasets (e.g., HPLC chromatograms) as supplementary materials with descriptive filenames and formats .
- Statistical analysis : Avoid overinterpreting outliers; use sensitivity analyses to confirm robustness .
- Ethical compliance : Obtain institutional approval for animal/human studies and disclose funding sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
